Calcium pidolate
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Overview
Description
Calcium pidolate is a calcium salt of pidolic acid, also known as pyroglutamic acid. It is widely recognized for its role in enhancing calcium absorption and distribution in the body, making it a valuable supplement for bone health. The compound is particularly beneficial in preventing osteoporosis and other bone-related disorders by providing a bioavailable source of calcium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium pidolate is synthesized by reacting calcium hydroxide with pidolic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the this compound salt. The general reaction can be represented as:
Ca(OH)2+2C5H7NO3→Ca(C5H6NO3)2+2H2O
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration of reactants. The product is then purified through filtration and drying processes to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Calcium pidolate primarily undergoes substitution reactions due to the presence of the calcium ion and the pidolate ion. The compound is relatively stable and does not readily participate in oxidation or reduction reactions.
Common Reagents and Conditions
The most common reagents used in reactions involving this compound are acids and bases. For instance, reacting this compound with hydrochloric acid will yield calcium chloride and pidolic acid:
Ca(C5H6NO3)2+2HCl→CaCl2+2C5H7NO3
Major Products Formed
The major products formed from reactions involving this compound depend on the reactants used. For example, reacting it with strong acids will yield calcium salts and pidolic acid, while reactions with bases will typically regenerate calcium hydroxide and the corresponding pidolate salt .
Scientific Research Applications
Calcium pidolate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium in different formulations.
Biology: In biological studies, this compound is used to investigate calcium metabolism and its effects on cellular functions.
Medicine: The compound is extensively studied for its potential in treating osteoporosis and other bone-related disorders. It is also used in dietary supplements to improve calcium intake.
Industry: In the food industry, this compound is used as a fortifying agent to enhance the calcium content of various products .
Mechanism of Action
The effectiveness of calcium pidolate results from the complementarity between calcium and the organic anion, pyrrolidone carboxylic acid. This combination enhances the bioavailability of calcium by improving its absorption in the small intestine. The chelated form of calcium in this compound facilitates its uptake through various mechanisms, such as improved solubility and transport across the intestinal membrane .
Comparison with Similar Compounds
Similar Compounds
- Calcium carbonate
- Calcium citrate
- Calcium gluconate
- Calcium lactate
Uniqueness
Calcium pidolate stands out due to its high bioavailability and excellent gastrointestinal tolerance. Unlike calcium carbonate, which can cause gastrointestinal discomfort, this compound is well-tolerated and less likely to cause side effects such as constipation or bloating. Additionally, the presence of the organic anion, pyrrolidone carboxylic acid, enhances the absorption and utilization of calcium, making it more effective in preventing and treating bone-related disorders .
Properties
CAS No. |
31377-05-6 |
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Molecular Formula |
C10H12CaN2O6 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
calcium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Ca/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI Key |
YQFZERWESBDNRJ-QHTZZOMLSA-L |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Ca+2] |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2] |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Ca+2] |
31377-05-6 | |
Synonyms |
calcium pidolate Efical Ibercal Tepox Cal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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